

# Atto 465 for Oligonucleotide Labeling: A Technical Guide

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## Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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This in-depth technical guide provides a comprehensive overview of **Atto 465**, a fluorescent dye increasingly utilized for the sensitive and stable labeling of oligonucleotides in research and diagnostic applications. This document details the core spectroscopic properties of **Atto 465**, provides detailed protocols for oligonucleotide conjugation, and outlines purification and quality control methodologies.

## Introduction to Atto 465

**Atto 465** is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.<sup>[1][2]</sup> It fluoresces in the green region of the visible spectrum and is characterized by a significant Stokes shift in aqueous solutions, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.<sup>[1][2]</sup> The rigid structure of the **Atto 465** chromophore prevents cis-trans isomerization, leading to consistent optical properties that are largely independent of solvent and temperature.<sup>[3]</sup> These characteristics make **Atto 465** a robust choice for a variety of applications, including single-molecule detection, high-resolution microscopy, fluorescence in situ hybridization (FISH), and real-time PCR.

## Spectroscopic and Photophysical Properties

The optical characteristics of **Atto 465** are critical for designing experiments and selecting appropriate instrumentation. The key quantitative data are summarized in the table below.

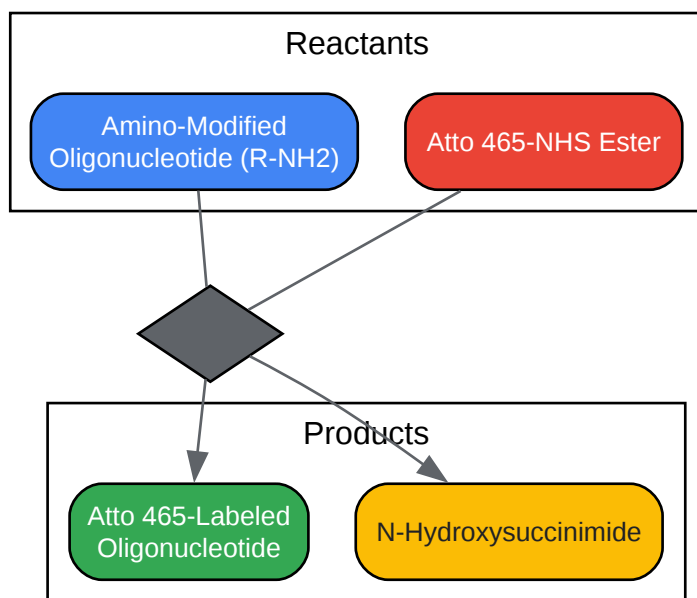
Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{\text{abs}}$ )	453 nm	
Maximum Emission Wavelength ( $\lambda_{\text{fl}}$ )	506 - 508 nm	
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	75,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	70 - 75%	
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	
Correction Factor (CF260)	1.09 - 1.12	
Correction Factor (CF280)	0.48 - 0.54	

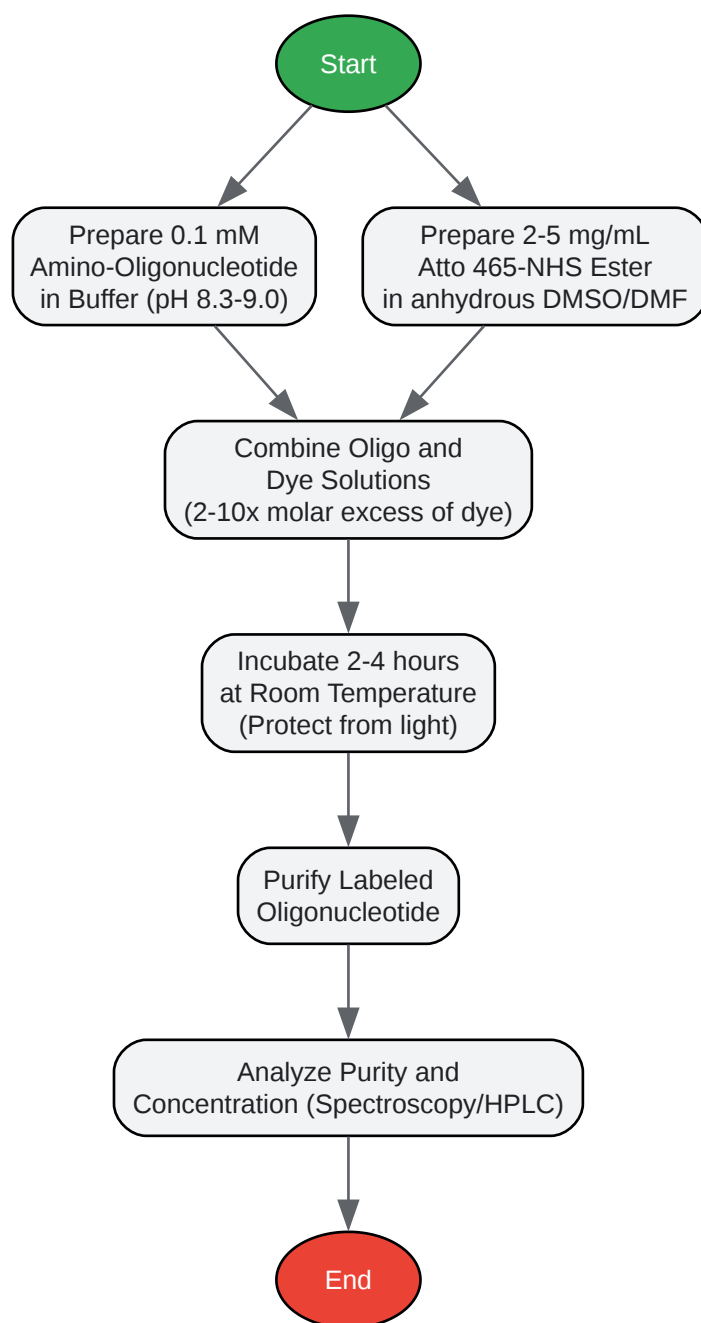
\*Correction Factor (CF260) is used for calculating the degree of labeling (DOL) for dye-DNA conjugates. \*Correction Factor (CF280) is used for calculating the degree of labeling (DOL) for dye-protein conjugates.

## Chemistry of Oligonucleotide Labeling

**Atto 465** can be conjugated to oligonucleotides using various reactive derivatives. The most common approach involves the use of an N-hydroxysuccinimide (NHS) ester of **Atto 465**, which readily reacts with a primary amine group incorporated into the oligonucleotide. Other reactive forms such as maleimides are also available for labeling thiol-modified oligonucleotides.

This guide focuses on the NHS ester conjugation chemistry, which forms a stable amide bond between the dye and the amino-modified oligonucleotide. This reaction is typically carried out in an alkaline buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.





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## References

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